![molecular formula C16H14BrCl2NOS B2431394 N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(3,4-dichlorophenyl)acetamide CAS No. 477886-08-1](/img/structure/B2431394.png)
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(3,4-dichlorophenyl)acetamide
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Overview
Description
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(3,4-dichlorophenyl)acetamide, commonly known as BSA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BSA belongs to the class of compounds known as arylalkylamines, which have been shown to possess a wide range of pharmacological activities.
Mechanism Of Action
The exact mechanism of action of BSA is not fully understood, but it is believed to act through the modulation of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. BSA has been shown to bind to the sigma-1 receptor, which is involved in the regulation of several physiological processes, including pain perception, mood, and cognition.
Biochemical and Physiological Effects:
BSA has been shown to have several biochemical and physiological effects, including the modulation of inflammatory pathways, the reduction of oxidative stress, and the regulation of neurotrophic factors. BSA has also been shown to improve cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
BSA has several advantages for lab experiments, including its high potency and selectivity, as well as its excellent pharmacokinetic properties. However, BSA also has several limitations, including its low solubility and potential toxicity at high doses.
Future Directions
There are several future directions for the research and development of BSA. One area of focus is the optimization of the synthesis method to improve yields and purity. Another area of focus is the investigation of the therapeutic potential of BSA in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of BSA and to identify potential drug targets for the treatment of various neurological and psychiatric disorders.
Synthesis Methods
BSA can be synthesized via a multistep process involving the reaction of 4-bromothiophenol with 2-chloroethyl acetate to form 2-(4-bromophenylthio)ethyl acetate. The resulting compound is then reacted with 3,4-dichlorophenylmagnesium bromide to form the final product, BSA. The synthesis method has been optimized to produce high yields of BSA with excellent purity.
Scientific Research Applications
BSA has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and neuropathic pain. BSA has been extensively studied in animal models, and its efficacy and safety have been demonstrated in several preclinical studies.
properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-2-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NOS/c17-12-2-4-13(5-3-12)22-8-7-20-16(21)10-11-1-6-14(18)15(19)9-11/h1-6,9H,7-8,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXYAWNKSIEOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNC(=O)CC2=CC(=C(C=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(3,4-dichlorophenyl)acetamide |
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